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Compound of Interest

Compound Name: CP 376395

Cat. No.: B1663366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and selectivity

of CP 376395, a potent and selective antagonist of the Corticotropin-Releasing Factor

Receptor 1 (CRF1). This document consolidates key quantitative data, outlines detailed

experimental protocols, and visualizes the core signaling pathways and experimental

workflows.

Quantitative Binding and Functional Data
CP 376395 demonstrates high-affinity binding to the human CRF1 receptor and exceptional

selectivity over the CRF2 receptor. The compound exhibits a low affinity for a wide range of

other neurotransmitter receptors and ion channels, highlighting its specific pharmacological

profile.
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Target Parameter Value (nM) Assay Type Reference

Human CRF1

Receptor
Ki 12

Adenylate

Cyclase

Functional Assay

[1][2][3][4]

Human CRF2

Receptor
Ki >10,000

Radioligand

Binding Assay
[1][3][4]

Off-Target

Receptors/Ion

Channels (40+)

Ki / IC50 >1,000
Various Binding

Assays
[1][4]

Key Insights:

CP 376395 is over 800-fold more selective for the CRF1 receptor compared to the CRF2

receptor.

The low off-target binding suggests a reduced potential for side effects mediated by other

signaling pathways.

The reported Ki value is derived from a functional assay, indicating its potency in inhibiting

receptor signaling.

Mechanism of Action
CP 376395 acts as a non-competitive, allosteric antagonist of the CRF1 receptor.[3][5][6] It

binds to a site within the transmembrane domain of the receptor, distinct from the orthosteric

binding site for the endogenous ligand, corticotropin-releasing factor (CRF).[6] This allosteric

modulation prevents the conformational changes required for receptor activation and

subsequent downstream signaling.

Experimental Protocols
The following sections detail the methodologies employed to characterize the binding affinity

and functional activity of CP 376395.
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CRF1 Receptor Binding Assay (Cell-Based Functional
Assay)
The functional inhibitory constant (Ki) of CP 376395 at the human CRF1 receptor was

determined by measuring its ability to antagonize CRF-stimulated cyclic adenosine

monophosphate (cAMP) production.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CRF1

receptor.

Stimulant: Ovine Corticotropin-Releasing Factor (oCRF).

Methodology:

HEK293-hCRF1 cells are cultured to confluency in appropriate media.

Cells are harvested and resuspended in assay buffer.

A fixed concentration of oCRF is added to stimulate adenylate cyclase activity.

Varying concentrations of CP 376395 are added to the cell suspension.

The reaction is incubated to allow for cAMP production.

The reaction is terminated, and the amount of cAMP produced is quantified using a

commercially available cAMP assay kit (e.g., LANCE cAMP assay).

The IC50 value is determined by non-linear regression analysis of the concentration-

response curve.

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[1][4][7]

CRF2 Receptor Binding Assay (Radioligand Binding)
The binding affinity of CP 376395 for the human CRF2 receptor was determined using a

competitive radioligand binding assay.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CRF2 receptor.
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Radioligand: [125I]-Sauvagine.

Methodology:

Membranes are prepared from CHO-hCRF2 cells.

A fixed concentration of [125I]-Sauvagine is incubated with the cell membranes.

Varying concentrations of CP 376395 are added to compete for binding with the

radioligand.

The reaction is incubated to reach equilibrium.

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

The amount of bound radioactivity is quantified using a gamma counter.

The IC50 value is determined from the competition binding curve.

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Visualizations
CRF1 Receptor Signaling Pathway
The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs

alpha subunit. Activation of the receptor by CRF initiates a signaling cascade that leads to the

production of cAMP by adenylyl cyclase. CP 376395, by binding to an allosteric site, prevents

this activation.
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Caption: CRF1 receptor signaling cascade and the inhibitory action of CP 376395.

Experimental Workflow for Ki Determination
The following diagram illustrates the key steps in determining the inhibitory constant (Ki) of CP
376395.
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Caption: Workflow for determining the Ki of CP 376395.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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